![molecular formula C20H19N5OS B6558839 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide CAS No. 1170434-37-3](/img/structure/B6558839.png)
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They are part of a collection of rare and unique chemicals often used by early discovery researchers .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific compound. For example, the linear formula for N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is C14H10N2OS .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied. They can undergo a range of reactions depending on the specific derivative and the conditions under which the reaction is carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific compound. For example, N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has a molecular weight of 254.313 .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of newly synthesized molecules with standard reference drugs. Notably, these new benzothiazole derivatives exhibit better inhibition potency against M. tuberculosis .
Medicinal Chemistry and Drug Development
The compound’s structure makes it an interesting candidate for further exploration in drug discovery. Researchers investigate its interactions with biological targets, aiming to design more effective drugs. Molecular docking studies against specific targets (such as DprE1) help identify potent inhibitors with enhanced anti-tubercular activity .
Luminescent Properties
Certain benzothiazole derivatives, including those related to VU0643525-1, exhibit luminescence properties. For instance, N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) and N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) have been investigated. Understanding their luminescent behavior can have applications in materials science and optoelectronics .
Organic Synthesis and Chemical Reactions
The synthesis of benzothiazole derivatives involves various pathways, such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. Researchers explore these synthetic methods to access novel compounds with diverse properties. The compound’s structure may serve as a building block for other heterocyclic molecules .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-12-18(22-19(26)14-8-10-15(11-9-14)24(2)3)25(23-13)20-21-16-6-4-5-7-17(16)27-20/h4-12H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHFAQTNPJNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.